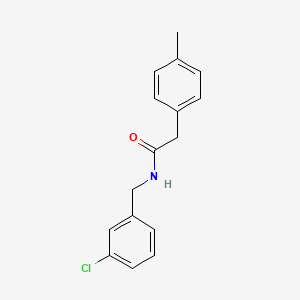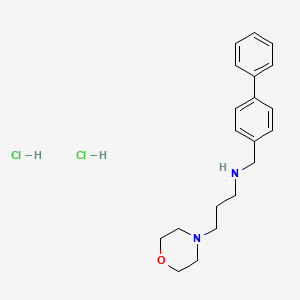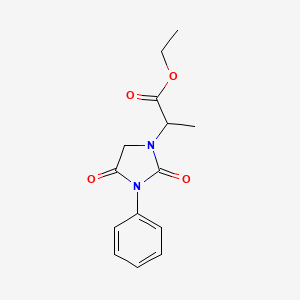![molecular formula C18H18BrN3O3 B5344084 N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5344084.png)
N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide, also known as BFA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFA-1 belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.
Mecanismo De Acción
N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide exerts its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This compound works by disrupting the Golgi apparatus, which is responsible for protein transport and secretion. This disruption leads to the accumulation of proteins in the endoplasmic reticulum, which triggers the unfolded protein response and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, this compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide in lab experiments is its specificity for cancer cells. This compound has been shown to have minimal effects on normal cells, making it a potential candidate for targeted cancer therapy. However, one limitation of using this compound is its toxicity. This compound has been shown to have toxic effects on normal cells at high concentrations, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide. One area of interest is the development of more potent analogs of this compound with fewer toxic effects. Another area of interest is the investigation of the mechanisms underlying this compound's antiviral and anti-inflammatory effects. Additionally, further research is needed to determine the efficacy of this compound in clinical settings and its potential use in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide involves the reaction of 5-bromo-2-furoic acid hydrazide with 4-nitrobenzaldehyde, followed by reduction with sodium borohydride and subsequent coupling with cyclobutanecarboxylic acid. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide has been studied extensively for its potential use in cancer treatment. Research has shown that this compound has cytotoxic effects on cancer cells, particularly in breast cancer and leukemia. This compound has also been shown to inhibit the growth of tumors in animal models.
Propiedades
IUPAC Name |
5-bromo-N-[(Z)-1-[4-(cyclobutanecarbonylamino)phenyl]ethylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-11(21-22-18(24)15-9-10-16(19)25-15)12-5-7-14(8-6-12)20-17(23)13-3-2-4-13/h5-10,13H,2-4H2,1H3,(H,20,23)(H,22,24)/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYWCIMSGCMKPO-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(O1)Br)/C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5344012.png)

![3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide](/img/structure/B5344014.png)
![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344025.png)

![2-[(4-fluorobenzyl)thio]-N-methylacetamide](/img/structure/B5344038.png)

![methyl 2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5344049.png)
![4-(3-chloro-4-ethoxybenzoyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344067.png)


![N-isopropyl-N'-(2-{4-[(2-methyl-1H-imidazol-4-yl)methyl]morpholin-2-yl}ethyl)urea](/img/structure/B5344082.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methoxy-4-biphenylyl)carbonyl]-3-piperidinol](/img/structure/B5344085.png)
![N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344096.png)